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Compound of Interest

Compound Name:
2-(Morpholin-4-yl)-2-(oxolan-3-

yl)ethan-1-amine

CAS No.: 941400-32-4

Cat. No.: B1461481

Get Quote

Executive Summary & Structural Rationale
Morpholine is a privileged scaffold, yet it suffers from specific metabolic soft spots: oxidative

-dealkylation and

-carbon hydroxylation mediated by CYP450 isoforms (primarily CYP3A4 and CYP2D6).[1]

Morpholine-Oxolane hybrids introduce a tetrahydrofuran (oxolane) ring fused or bridged to the

morpholine core.[1][2] This structural modification serves three critical functions:

Conformational Locking: Reduces the entropic penalty of binding and restricts the

"floppiness" that often facilitates access to the CYP450 heme iron catalytic center.[1][2]

Steric Shielding: The oxolane ring physically blocks access to the metabolic "soft spots" (the

-carbons adjacent to the nitrogen).[1][2]

Electronic Modulation: The additional oxygen atom exerts an inductive effect (
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), lowering the electron density on the nitrogen lone pair (

), thereby reducing the rate of Single Electron Transfer (SET)—the initial step in

-dealkylation.

This guide provides a validated workflow for predicting and verifying the metabolic stability of

these complex saturated heterocycles.

In Silico Prediction Framework
Before synthesis, computational modeling must prioritize scaffolds with the highest probability

of survival in liver microsomes.[2]

Site of Metabolism (SOM) Identification
The first step is identifying the atoms most susceptible to CYP450 attack.[2]

Tooling: Use consensus modeling (e.g., StarDrop’s P450 module or SMARTCyp).[1][2]

Focus: For morpholine-oxolanes, focus on the

-methylene carbons relative to the nitrogen.[1]

Metric: Look for "Site Lability" scores.[1][2][3] A score >0.8 indicates a high-risk site.[1][2]

Quantum Mechanical (QM) Profiling
Statistical models often fail with novel bicyclic rings.[1][2] QM calculation of Bond Dissociation

Energy (BDE) is the gold standard for these scaffolds.

Mechanism: CYP450 metabolism involves Hydrogen Atom Transfer (HAT).[1][2] The easier it

is to abstract a hydrogen atom (lower BDE), the faster the metabolism.

Protocol:

Perform geometry optimization (DFT B3LYP/6-31G* level).[1][2]

Calculate the energy of the neutral molecule (
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).[2]

Systematically remove H-atoms from

-carbons and calculate the energy of the resulting radical (

).[1][2]

.

Threshold:

-C-H bonds with BDE > 95 kcal/mol are generally metabolically stable.[1][2] Simple
morpholines often have BDEs ~90-92 kcal/mol at the

-position.[1][2]

In Silico Workflow Diagram[1][2]
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Figure 1: Computational pipeline for prioritizing metabolically stable amine building blocks.

Experimental Validation: Microsomal Stability Assay
This protocol determines the Intrinsic Clearance (

) using Human Liver Microsomes (HLM). It is the industry standard for validating the in silico
predictions.[1][2]

Materials[1][2][4][5]
Test Compound: 10 mM stock in DMSO.

Liver Microsomes: Pooled HLM (20 mg/mL protein concentration).[1][2]
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NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[2]

Step-by-Step Protocol
Pre-incubation:

Prepare a reaction mixture: 0.5 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4).

Spike Test Compound to final concentration of 1 µM (keeps DMSO < 0.1%).

Incubate at 37°C for 5 minutes.

Initiation:

Add NADPH regenerating system to start the reaction.[1][2][4]

Control: Run a parallel incubation without NADPH to assess chemical instability.

Sampling:

At time points

min, remove 50 µL aliquots.

Quenching:

Immediately transfer aliquot into 150 µL ice-cold Quench Solution.

Vortex for 1 min, Centrifuge at 4000 rpm for 15 min.

Analysis:

Inject supernatant into LC-MS/MS (MRM mode).[1][2]

Data Analysis & Calculation
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Calculate the elimination rate constant (

) from the slope of the natural log of percent remaining vs. time.[2]

Calculate Intrinsic Clearance (

):

Interpretation Table:

CLint (µL/min/mg) Classification
Prediction for Morpholine-
Oxolane

< 12 Low Clearance (Stable)
Expected for optimized fused

systems

12 - 47 Moderate Clearance
Common for simple

morpholines

> 47 High Clearance (Unstable)
Indicates failure of steric

blocking

Mechanistic Insight: Why Oxolane Fusion Works
The metabolic superiority of morpholine-oxolane hybrids lies in the modification of the oxidative

pathway.

The Pathway Diagram
The diagram below illustrates how the oxolane ring interferes with the standard CYP450

oxidation cycle.[2]
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Figure 2: Mechanistic interference of the oxolane ring fusion on CYP450-mediated oxidation.

Comparative Analysis[1][2]
Simple Morpholine: The nitrogen lone pair is accessible.[1][2][5] CYP450 abstracts an

electron (SET), followed by proton abstraction from the

-carbon.[2] This leads to ring opening.[1][2]
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Morpholine-Oxolane: The fusion creates a "pucker" in the ring (e.g., chair-boat hybrid) that

sterically hinders the approach of the bulky heme group to the

-proton. Furthermore, the oxygen in the oxolane ring pulls electron density, raising the
oxidation potential of the nitrogen, making the initial SET step energetically unfavorable [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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